1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a halogenated precursor.
Final Coupling: The final coupling of the carbazole and phenylamino moieties can be achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds with therapeutic properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-bromo-phenylamino)-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-chloro-phenylamino)-propan-2-ol
- 1-(3,6-Dichloro-carbazol-9-yl)-3-(4-fluoro-phenylamino)-propan-2-ol
Uniqueness
1-(3,6-Dichloro-carbazol-9-yl)-3-(4-iodo-phenylamino)-propan-2-ol is unique due to the presence of both iodine and chlorine atoms, which can impart distinct electronic and steric properties. These features may influence its reactivity, binding affinity, and overall performance in various applications.
Properties
Molecular Formula |
C21H17Cl2IN2O |
---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-iodoanilino)propan-2-ol |
InChI |
InChI=1S/C21H17Cl2IN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2 |
InChI Key |
IEEZLNYRDIICAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.